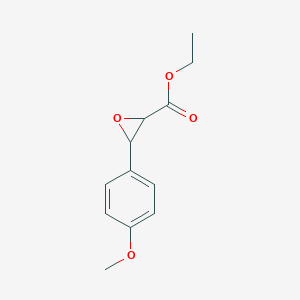
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
Descripción general
Descripción
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a member of the methoxybenzenes family and is commonly used in organic synthesis as a starting material or catalyst . The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents such as ether and alcohol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-(4-methoxyphenyl)propenol with phenol in the presence of a base to form Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester . This intermediate is then oxidized using sodium percarbonate under alkaline conditions . Finally, the product is reacted with hydrogen peroxide in alcohol to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production and high yield .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds . This reactivity is crucial in its role as a catalyst and in the formation of complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester
- 3-(4-Methoxyphenyl)oxirane-2-carboxylic acid ethyl ester
- 2-ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
Uniqueness
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific functional groups and reactivity. The presence of the oxirane ring and the methoxyphenyl group imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
16546-01-3 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(13)11-10(16-11)8-4-6-9(14-2)7-5-8/h4-7,10-11H,3H2,1-2H3 |
Clave InChI |
VLSGACWGKWLNCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
SMILES canónico |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
Key on ui other cas no. |
16546-01-3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














